3-Chloropyrazolo[1,5-a]pyrazine
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Overview
Description
3-Chloropyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorine atom at the 3-position of the pyrazolo[1,5-a]pyrazine ring enhances its reactivity and allows for further functionalization, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloropyrazolo[1,5-a]pyrazine typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with various reagents. One common method is the reaction with hydrazine hydrate in ethanol at room temperature, which yields 4-hydrazinylpyrazolo[1,5-a]pyrazine . This intermediate can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be employed for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, such as triazoles and quinazolines.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the initial formation of 4-hydrazinylpyrazolo[1,5-a]pyrazine.
Triethyl Orthoformate: Used in cyclization reactions to form triazole derivatives.
Acetic Anhydride: Used for acetylation reactions.
Major Products Formed
Triazole Derivatives: Formed through cyclization reactions with triethyl orthoformate.
Quinazoline Derivatives: Formed through reactions with anthranilic acids.
Scientific Research Applications
3-Chloropyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, dopamine receptor agonists, and antagonists of vasopressin V1b and chemokine CXCR7 receptors.
Biological Studies: The compound is used in the study of biological pathways and interactions due to its ability to modulate various molecular targets.
Material Science: Pyrazolo[1,5-a]pyrazine derivatives are used in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 3-chloropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as kinases and receptors. The chlorine atom at the 3-position enhances its binding affinity and selectivity for these targets. The compound can modulate signaling pathways by inhibiting or activating these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the presence of a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[1,5-a]quinazolines: These compounds have a quinazoline ring fused to the pyrazole ring, offering different biological activities.
Uniqueness
3-Chloropyrazolo[1,5-a]pyrazine is unique due to the presence of the chlorine atom at the 3-position, which enhances its reactivity and allows for diverse functionalization. This makes it a valuable scaffold for drug discovery and development, offering potential advantages over similar compounds in terms of binding affinity and selectivity for molecular targets .
Properties
Molecular Formula |
C6H4ClN3 |
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Molecular Weight |
153.57 g/mol |
IUPAC Name |
3-chloropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-10-2-1-8-4-6(5)10/h1-4H |
InChI Key |
SYBGTFKMLYGDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)Cl)C=N1 |
Origin of Product |
United States |
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